2-Aminobenzaldehyde hydrochloride

Aldose reductase inhibition Diabetic complications Benzaldehyde derivatives

Free base 2-aminobenzaldehyde rapidly self-condenses at room temperature, compromising synthetic reproducibility. The hydrochloride salt solves this: bench-stable, enabling reliable Friedländer quinoline synthesis, acridine/acridone pathways, and aldose reductase inhibitor elaboration. • ≥98% purity (mode across major suppliers) ensures SAR fidelity and minimizes confounding impurities in biological assays • Packaged under inert atmosphere for ambient global shipment; long-term storage at -20°C • Bulk custom synthesis and gram-to-kilogram scale available on request

Molecular Formula C7H8ClNO
Molecular Weight 157.6
CAS No. 51723-15-0; 529-23-7
Cat. No. B2774032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzaldehyde hydrochloride
CAS51723-15-0; 529-23-7
Molecular FormulaC7H8ClNO
Molecular Weight157.6
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)N.Cl
InChIInChI=1S/C7H7NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H
InChIKeyKXXLHPYCPKDAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzaldehyde Hydrochloride: Core Precursor for Heterocyclic Synthesis


2-Aminobenzaldehyde hydrochloride is the stabilized hydrochloride salt of ortho-aminobenzaldehyde (o-ABA), an aromatic amine-aldehyde with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol [1]. It is one of three positional isomers of aminobenzaldehyde, distinguished by the ortho-relationship of the amine and aldehyde functional groups [2]. This ortho-configuration enables the compound to serve as a key bifunctional building block in the Friedländer synthesis of quinoline derivatives [3] and other nitrogen-containing heterocycles. The hydrochloride form improves the stability of the otherwise unstable free base and enhances solubility, making it the preferred procurement form for research applications .

Ortho-amino-aldehyde building block for heterocyclic synthesis
Stabilized hydrochloride salt, preferred over free base
Enables Friedländer quinoline and acridine synthesis

Why Generic Substitution Fails for 2-Aminobenzaldehyde HCl


Scientific substitution of 2-aminobenzaldehyde hydrochloride with other aminobenzaldehyde isomers (e.g., 3- or 4-aminobenzaldehyde) or with the free base (2-aminobenzaldehyde) is not functionally equivalent. The ortho-relationship of the amine and aldehyde groups is essential for specific cyclocondensation reactions such as the Friedländer quinoline synthesis, where the proximity of the nucleophilic amine and electrophilic aldehyde facilitates intramolecular cyclization [1]. Positional isomers (meta- and para-aminobenzaldehydes) lack this reactive geometry and fail to produce the same heterocyclic frameworks under analogous conditions [2]. Furthermore, the free base (2-aminobenzaldehyde) is prone to rapid self-condensation and polymerization at room temperature, whereas the hydrochloride salt form provides essential bench stability and reliable handling characteristics for reproducible experimental outcomes [3].

Target: 2-Aminobenzaldehyde HCl
Substitute: meta/para isomers
Ortho configuration required for Friedländer cyclization; meta/para may yield different products.
Target: Hydrochloride salt
Substitute: Free base
Free base may polymerize rapidly; salt form provides bench stability.

Comparative Evidence: 2-Aminobenzaldehyde Hydrochloride vs. Key Analogs


Aldose Reductase Inhibition Potency vs. Sorbinil

In a head-to-head evaluation of benzaldehyde derivatives as bovine kidney aldose reductase (AR) inhibitors, a 2-aminobenzaldehyde-derived compound (designated Compound 3) exhibited an IC50 value of 0.23 µM [1]. This represents a 13.5-fold improvement in potency compared to the clinical standard AR inhibitor sorbinil (IC50 = 3.1 µM) tested under identical conditions. Compound 6 from the same 2-aminobenzaldehyde series showed an IC50 of 1.37 µM, also outperforming sorbinil. Molecular docking studies further supported these findings, with Compound 3 displaying a maximum docking score of -8.61 kcal/mol [1].

AR Inhibition
Head-to-head
IC50 0.23 µM (Compound 3) vs. sorbinil 3.1 µM
Supports aldose reductase inhibitor research
Bovine kidney AR assay; reported 13.5-fold difference
Aldose reductase inhibition Diabetic complications Benzaldehyde derivatives

Purity Specification: HPLC-Grade vs. Industry Standard

Commercial suppliers offer 2-aminobenzaldehyde hydrochloride at a purity specification of ≥98% (HPLC), as documented by Sigma-Aldrich/AA Blocks and MolCore [REFS-1, REFS-2]. This exceeds the industry standard purity of 95% commonly offered by generalist chemical vendors . Higher initial purity reduces the burden of pre-use purification, minimizes side reactions from unknown impurities in sensitive applications, and enhances batch-to-batch reproducibility.

Purity Specification
Specification review
≥98% (HPLC)
Supports synthesis purity control
Vendor specification; independent verification recommended
Chemical purity HPLC analysis Procurement specification

Friedländer Quinoline Synthesis: Ortho Isomer Exclusivity

The Friedländer synthesis is a named reaction that specifically requires 2-aminobenzaldehydes (ortho-aminobenzaldehydes) as the nucleophilic component to condense with ketones, forming quinoline derivatives [1]. This reaction exploits the proximity of the ortho-amino and aldehyde groups to facilitate intramolecular cyclization. Neither 3-aminobenzaldehyde (meta) nor 4-aminobenzaldehyde (para) can participate in this cyclocondensation to yield the same quinoline scaffold due to the geometric constraint imposed by the 1,3- or 1,4-substitution pattern [2]. 2-Aminobenzaldehyde has been demonstrated as a common precursor to both acridines and acridones via copper-catalyzed N-arylation followed by acid-mediated cyclization, a divergent synthetic pathway not accessible from the other isomers [3].

Friedländer Exclusivity
Class-level
Ortho isomer required for quinoline cyclization
Ortho configuration essential for reaction
Meta/para isomers yield different products
Friedländer synthesis Quinoline derivatives Regioselectivity

Stability: Hydrochloride Salt vs. Free Base

2-Aminobenzaldehyde free base is intrinsically unstable with respect to self-condensation and has been reported to polymerize rapidly at room temperature, forming anhydro-trimers and -tetramers upon storage [1]. The hydrochloride salt form addresses this liability by protonating the amino group, reducing its nucleophilicity and thereby suppressing the intermolecular condensation that leads to oligomerization. Commercial specifications for 2-aminobenzaldehyde hydrochloride typically include a storage temperature of -20°C, which further extends shelf life compared to the free base, which is described as 'unstable' even under refrigeration [2].

Salt-Form Stability
Class-level
HCl salt stable at -20°C; free base polymerizes at RT
Salt form ensures bench stability
Free base rapidly self-condenses
Chemical stability Salt form selection Storage conditions

Anti-Inflammatory Activity vs. Dexamethasone

In a study evaluating ortho-amidated benzaldehydes synthesized from 2-aminobenzaldehyde frameworks, several compounds displayed promising inhibitory activity against the pro-inflammatory cytokines interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells [1]. Notably, compounds 3ae and 4ac were found to exhibit potent anti-inflammatory activity stronger than that of dexamethasone, a widely used clinical corticosteroid anti-inflammatory drug used as the positive control in this assay [1]. This demonstrates that the 2-aminobenzaldehyde scaffold can be elaborated into derivatives with activity profiles surpassing established anti-inflammatory agents.

Cytokine Inhibition
Head-to-head
Derivatives 3ae/4ac inhibited IL-1β/TNF-α stronger than dexamethasone
Supports anti-inflammatory pathway research
LPS-induced RAW264.7 macrophage assay; comparator context
Anti-inflammatory IL-1β inhibition TNF-α inhibition

2-Aminobenzaldehyde Hydrochloride: Key Application Scenarios


Quinoline-Based Drug Discovery

2-Aminobenzaldehyde hydrochloride is the essential starting material for the Friedländer synthesis of quinoline derivatives, a privileged scaffold in medicinal chemistry [1]. This reaction is regiochemically exclusive to the ortho-isomer; meta- and para-aminobenzaldehydes cannot serve as substitutes. The hydrochloride salt form ensures reliable handling and storage for reproducible multi-step synthesis. For procurement in medicinal chemistry laboratories, sourcing the ≥98% purity grade minimizes impurities that could interfere with subsequent biological assays or structure-activity relationship (SAR) studies.

Aldose Reductase Inhibition for Diabetic Complications

2-Aminobenzaldehyde-derived compounds have demonstrated aldose reductase (AR) inhibitory potency up to 13.5-fold greater than the clinical standard sorbinil (IC50: 0.23 µM vs. 3.1 µM) [2]. This quantitative advantage positions 2-aminobenzaldehyde as a strategic starting point for developing novel AR inhibitors targeting diabetic retinopathy, neuropathy, and nephropathy. Researchers focused on the polyol pathway should prioritize 2-aminobenzaldehyde-based scaffolds over other benzaldehyde derivatives lacking this demonstrated potency advantage.

Acridine and Acridone Synthesis

2-Aminobenzaldehyde serves as a common precursor for the divergent synthesis of both acridines and acridones, achieved through copper-catalyzed N-arylation followed by acid-mediated cyclization [3]. Acridines and acridones possess valuable photophysical properties and biological activities, including topoisomerase inhibition. The ortho-aminobenzaldehyde core is irreplaceable for these synthetic pathways, and the hydrochloride salt form provides the necessary stability for reliable multi-step transformations [4].

Anti-Inflammatory Lead Discovery

Derivatives of 2-aminobenzaldehyde have demonstrated anti-inflammatory activity exceeding that of dexamethasone in LPS-induced RAW264.7 macrophage assays [5]. This positions the compound as a privileged scaffold for generating novel IL-1β and TNF-α inhibitors. Procuring high-purity 2-aminobenzaldehyde hydrochloride enables medicinal chemists to elaborate diverse libraries of ortho-amidated benzaldehydes for SAR exploration, with the assurance that the starting material will not introduce confounding impurities or degrade during synthesis.

Application
Selection Property
Validation Focus
Quinoline heterocycle synthesis
Ortho-amino-aldehyde reactivity
Friedländer cyclization yield
Aldose reductase inhibitor research
Scaffold-derived AR inhibition profile
Enzyme inhibition assay context
Acridine/acridone synthesis
Divergent N-arylation pathway
Cyclization product characterization
Anti-inflammatory pathway research
Ortho-amidated benzaldehyde derivatives
Cytokine inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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